molecular formula C10H7ClN2O2S B7906720 2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid

2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid

Cat. No.: B7906720
M. Wt: 254.69 g/mol
InChI Key: HHXJHHCEEYFAPL-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid typically involves the reaction of thiourea with para-chlorophenacyl bromide in absolute methanol. The reaction is carried out under reflux conditions to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole . Further functionalization can be achieved by condensing the amine compound with phenylisothiocyanate in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chlorophenyl)-1,3-thiazole: A closely related compound with similar structural features.

    2-Amino-4-(4-bromophenyl)-5-thiazolecarboxylic acid: Another analog with a bromine substituent instead of chlorine.

    2-Amino-4-(4-methylphenyl)-5-thiazolecarboxylic acid: A methyl-substituted analog.

Uniqueness

2-Amino-4-(4-chlorophenyl)-5-thiazolecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)7-8(9(14)15)16-10(12)13-7/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXJHHCEEYFAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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